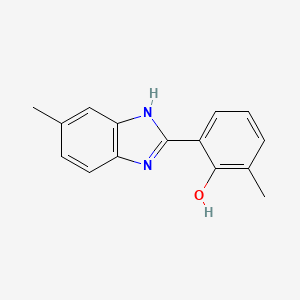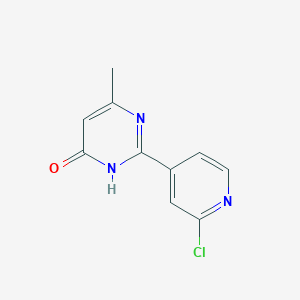
Anti-Kentsin Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-Kentsin Trifluoroacetate is an intermediate with the molecular weight of 673.7 mol/g . It is reported to be present in water bodies at low concentrations . Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals .
Synthesis Analysis
Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis, reactivity, and characterization of the hydroxylamine trifluoroacetate is given . Fast oximation reaction of several ketones was gained at room temperature .Chemical Reactions Analysis
Five amines were reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19 F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Wissenschaftliche Forschungsanwendungen
-
Protein Purification
- Field : BioPharma
- Application : Trifluoroacetate is used in the pharmaceutical industry, specifically in the purification of synthetic peptides .
- Method : Trifluoroacetate is used with an acetonitrile gradient on a preparative RP-HPLC column to purify synthetic peptides . A high-capacity IonPac AS18 column is used to separate trace trifluoroacetate from an excess of chloride, phosphate, and other anions in three different pharmaceutical buffers .
- Results : This method improved sensitivity allowing more samples to be analyzed directly .
-
Cycloisomerization of 3,5-diyn-1-ones
- Field : Organic Chemistry
- Application : Silver trifluoroacetate promotes the cycloisomerization of 3,5-diyn-1-ones, providing 2-alkynyl furans .
- Method : Silver trifluoroacetate selectively activates a specific triple bond, promoting the conversion of 3,5-diyn-1-ones to 2-alkynyl furans . The reaction intermediate was observed by 1H-NMR spectroscopy and mass spectrometry .
- Results : The trifluoroacetate anion plays an important role in the selective activation of alkynes .
-
Chemical Transformations
- Field : Organic Chemistry
- Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .
- Method : TFA is used both as a solvent and as a catalyst/reagent in these transformations .
- Results : The use of TFA has allowed the organic chemistry research community to delve deeply into the numerous and varied applications of this strong acid, water-miscible, and low boiling point reagent .
-
Synthesis of Hypervalent Iodine Compounds
- Field : Organic Chemistry
- Application : Phenyliodine bis(trifluoroacetate), commonly referred to as PIFA, has emerged as a prominent candidate due to its attributes of facile manipulation, moderate reactivity, low toxicity, and ready availability .
- Method : PIFA exhibits remarkable catalytic activity, facilitating an array of consequential organic reactions, including sulfenylation, alkylarylation, oxidative coupling, cascade reactions, amination, amidation, ring-rearrangement, carboxylation, and numerous others .
- Results : The application of PIFA in synthetic chemistry has witnessed substantial growth, necessitating an updated exploration of this field .
-
Facilitating Chemical Transformations
- Field : Organic Chemistry
- Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations and trifluoroalkylations, among others .
- Method : TFA is used both as a solvent and as a catalyst/reagent in these transformations .
- Results : The decennial mini-review examines key TFA synthetic applications from the middle of 2013 to the present, providing the organic chemistry research community with an opportunity to delve deeply into the numerous and varied applications of this strong acid, water-miscible, and low boiling point reagent .
-
Toxicity Assessment
- Field : Toxicology
- Application : Trifluoroacetate is used in toxicity assessments .
- Method : This review summarizes the available mammalian toxicity data on trifluoroacetate and integrates this information with potential human exposures to trifluoroacetate based on the measured concentrations of TFA in water and food using the margin of exposure methodology .
- Results : The results of these assessments can help inform safety guidelines and regulations .
Safety And Hazards
The potential of trifluoroacetic acid to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Biomarker analyses indicate that trifluoroacetic acid is a weak peroxisome proliferator in rats .
Zukünftige Richtungen
Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCVFFIKMUADKZ-GYFKHDNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46F3N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-Kentsin Trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

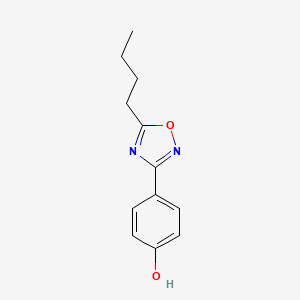
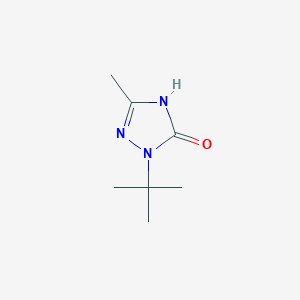
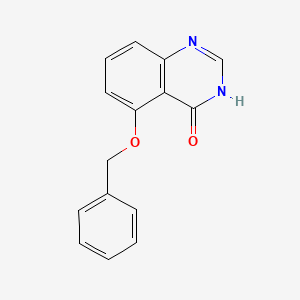
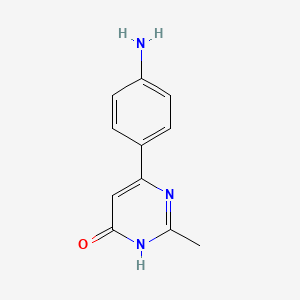
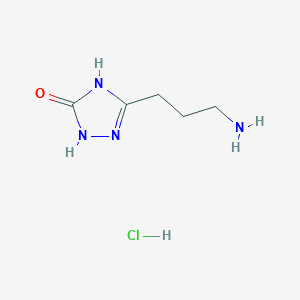
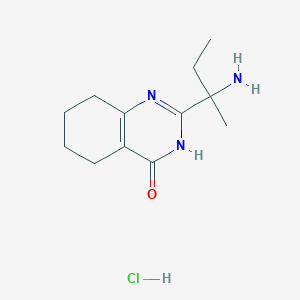
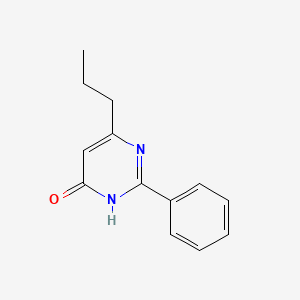
![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
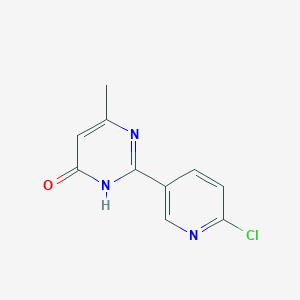
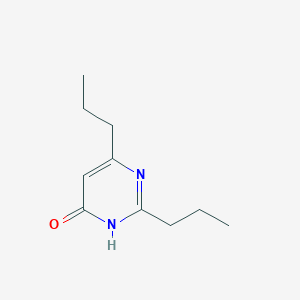
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
